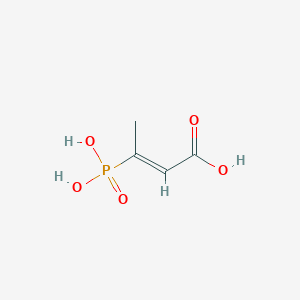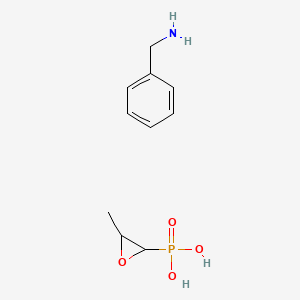
(3-Methyloxiran-2-yl)phosphonic acid;phenylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methyloxiran-2-yl)phosphonic acid;phenylmethanamine is a compound that combines the structural features of both phosphonic acids and amines. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both the oxirane ring and the phosphonic acid group makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyloxiran-2-yl)phosphonic acid;phenylmethanamine typically involves the reaction of (3-Methyloxiran-2-yl)phosphonic acid with phenylmethanamine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature or slightly elevated temperatures. The reaction may require a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3-Methyloxiran-2-yl)phosphonic acid;phenylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The phosphonic acid group can be reduced to phosphine oxides.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound.
Major Products
The major products formed from these reactions include diols from oxidation, phosphine oxides from reduction, and substituted amines from nucleophilic substitution reactions.
科学的研究の応用
(3-Methyloxiran-2-yl)phosphonic acid;phenylmethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (3-Methyloxiran-2-yl)phosphonic acid;phenylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The phosphonic acid group can mimic phosphate groups, allowing the compound to interfere with phosphorylation processes in cells.
類似化合物との比較
Similar Compounds
- (3-Methyloxiran-2-yl)phosphonic acid benzylamine
- Phosphonic acid derivatives
Uniqueness
(3-Methyloxiran-2-yl)phosphonic acid;phenylmethanamine is unique due to the combination of the oxirane ring and the phosphonic acid group, which provides it with distinct reactivity and potential applications. Compared to similar compounds, it offers a broader range of chemical reactions and applications in various fields.
特性
分子式 |
C10H16NO4P |
|---|---|
分子量 |
245.21 g/mol |
IUPAC名 |
(3-methyloxiran-2-yl)phosphonic acid;phenylmethanamine |
InChI |
InChI=1S/C7H9N.C3H7O4P/c8-6-7-4-2-1-3-5-7;1-2-3(7-2)8(4,5)6/h1-5H,6,8H2;2-3H,1H3,(H2,4,5,6) |
InChIキー |
YFOCHWJDRUXOIQ-UHFFFAOYSA-N |
正規SMILES |
CC1C(O1)P(=O)(O)O.C1=CC=C(C=C1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1S)-1-azidoethyl]-2-chloro-4-fluorobenzene](/img/structure/B12312126.png)

![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3,4-dicarboxylic acid, trans](/img/structure/B12312134.png)
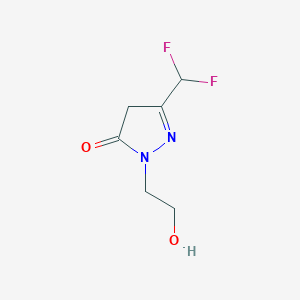
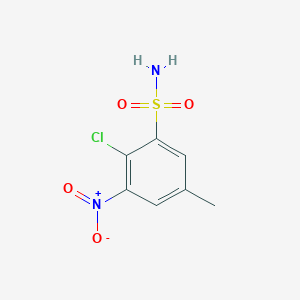
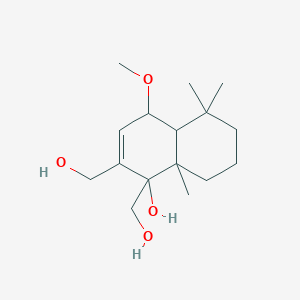

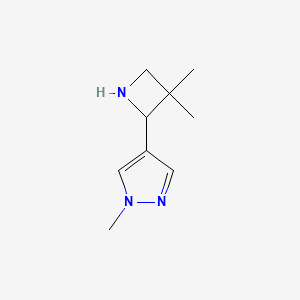

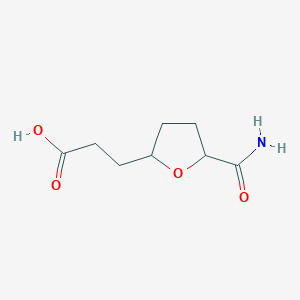
![2-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]pentanedioic acid](/img/structure/B12312180.png)

![4-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B12312191.png)
